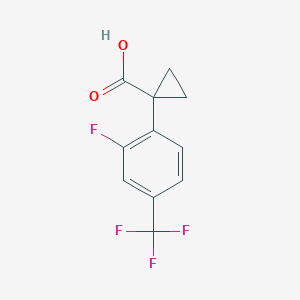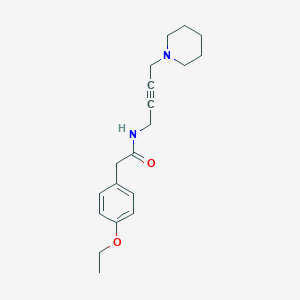
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl fluoride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DISF and is used in various biochemical and physiological studies.
Mecanismo De Acción
DISF inhibits serine proteases by irreversibly binding to the active site of the enzyme. The sulfonyl fluoride group of DISF reacts with the serine residue of the enzyme, resulting in the formation of a covalent bond. This covalent bond prevents the enzyme from functioning, leading to the inhibition of the serine protease.
Biochemical and Physiological Effects:
DISF has been shown to have a significant effect on various physiological processes. It has been shown to inhibit the growth of cancer cells by inhibiting the activity of serine proteases involved in cancer progression. DISF has also been shown to have anti-inflammatory properties by inhibiting the activity of serine proteases involved in inflammation. In addition, DISF has been used to study the role of serine proteases in various physiological processes, including blood clotting and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DISF in lab experiments include its ability to irreversibly inhibit serine proteases, its specificity towards serine proteases, and its relatively low toxicity. However, the limitations of using DISF include its irreversible binding to serine proteases, which can make it difficult to study the kinetics of enzyme inhibition. In addition, DISF may not be suitable for studying the activity of other enzymes, as it specifically targets serine proteases.
Direcciones Futuras
There are several future directions for the use of DISF in scientific research. One potential direction is the development of new inhibitors that target other classes of proteases. Another potential direction is the use of DISF in the development of new therapies for cancer and inflammatory diseases. Additionally, DISF can be used to study the role of serine proteases in other physiological processes, such as wound healing and tissue regeneration.
Métodos De Síntesis
The synthesis method of DISF involves the reaction of ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate with thionyl chloride followed by reaction with sodium sulfinate. The resulting product is then treated with hydrogen fluoride to produce 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl fluoride.
Aplicaciones Científicas De Investigación
DISF has been extensively used in scientific research due to its ability to inhibit serine proteases. Serine proteases are enzymes that play a crucial role in various physiological processes, including blood clotting, digestion, and immune response. DISF has been used in studies related to cancer, inflammation, and infectious diseases. It has also been used as a tool to investigate the role of serine proteases in various physiological processes.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO4S/c11-17(15,16)6-5-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFCXOFNSPMDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2486880.png)
![(E)-4-(Dimethylamino)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2486886.png)
![3-(3-chlorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B2486887.png)
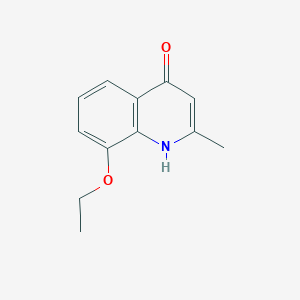
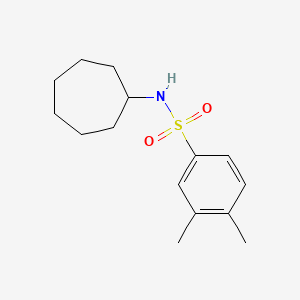

![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)
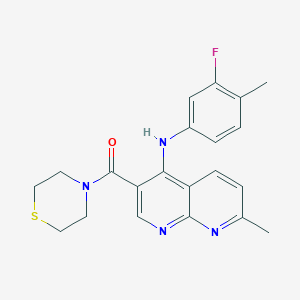
![N-[4-(methylsulfanyl)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2486896.png)
![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylbut-2-ynamide](/img/structure/B2486897.png)

![7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2486899.png)
